4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde
Overview
Description
4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of two formyl groups attached to a benzene ring, which is further substituted with two methyl groups
Mechanism of Action
Target of Action
The primary targets of 2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde are coordination polymers . These polymers are synthesized under solvothermal conditions and are used in the construction of metal-organic frameworks (MOFs) with various metals such as Mn, Cd, and Pb .
Mode of Action
The compound interacts with its targets by forming coordination polymers. These polymers display 3D frameworks with pcu topology constructed by L 2− ligands and phen ligands . The compound’s structure allows it to form non-interpenetrating 3D networks, which are influenced by the steric hindrance and the use of rigid rod-shaped SBUs .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the formation and stabilization of coordination polymers . The compound’s interaction with its targets leads to the formation of these polymers, which have various structures and properties depending on the metal ions involved .
Result of Action
The result of the compound’s action is the formation of coordination polymers with diverse structures . These polymers have various properties, including thermal stability, photoluminescence, and antiferromagnetic properties .
Action Environment
The action of 2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is influenced by environmental factors such as the nature of solvent conditions and the presence of metal ions . These factors can affect the compound’s efficacy and stability.
Biochemical Analysis
Biochemical Properties
2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde plays a significant role in biochemical reactions, particularly in the formation of coordination polymers. It interacts with various enzymes, proteins, and other biomolecules through its aldehyde groups, which can form Schiff bases with amino groups in proteins and enzymes. This interaction can lead to the formation of stable complexes that are useful in studying enzyme mechanisms and protein functions . Additionally, the compound’s dimethyl groups can influence its hydrophobic interactions with biomolecules, affecting its binding affinity and specificity.
Cellular Effects
The effects of 2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’‘-dicarbaldehyde on cellular processes are diverse. It has been observed to influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, the compound can inhibit or activate specific kinases, leading to changes in phosphorylation states and downstream signaling events . Furthermore, 2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde can affect gene expression by interacting with transcription factors and altering their binding to DNA. This can result in changes in the expression levels of genes involved in cellular metabolism, proliferation, and apoptosis.
Molecular Mechanism
At the molecular level, 2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde exerts its effects through several mechanisms. One key mechanism is the formation of Schiff bases with lysine residues in proteins, which can lead to enzyme inhibition or activation . This interaction can alter the enzyme’s active site conformation, affecting its catalytic activity. Additionally, the compound can bind to DNA and RNA, influencing gene expression and protein synthesis. The dimethyl groups of the compound can also participate in hydrophobic interactions, stabilizing protein-ligand complexes and enhancing their biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or reactive chemicals . Over time, the degradation products can influence cellular functions differently from the parent compound. Long-term studies have shown that the compound can have sustained effects on cellular metabolism and gene expression, with potential implications for chronic exposure scenarios.
Dosage Effects in Animal Models
The effects of 2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde in animal models vary with dosage. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and apoptosis. These adverse effects are dose-dependent and can be mitigated by adjusting the dosage to optimal levels for therapeutic or experimental purposes.
Metabolic Pathways
2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by aldehyde dehydrogenases, leading to the formation of carboxylic acid derivatives . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and the levels of key metabolites. The compound’s interactions with cytochrome P450 enzymes can also affect its metabolic fate and the generation of reactive intermediates.
Transport and Distribution
Within cells and tissues, 2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is transported and distributed through interactions with transporters and binding proteins. The compound can bind to albumin and other plasma proteins, facilitating its distribution in the bloodstream . Additionally, specific transporters in cell membranes can mediate its uptake and efflux, influencing its intracellular concentration and localization. The compound’s hydrophobic nature allows it to accumulate in lipid-rich compartments, such as cell membranes and lipid droplets.
Subcellular Localization
The subcellular localization of 2’,5’-Dimethyl-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is influenced by its chemical properties and interactions with cellular components. The compound can localize to the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects . Targeting signals and post-translational modifications can direct the compound to specific organelles, affecting its activity and function. For example, the compound’s interaction with mitochondrial proteins can influence mitochondrial metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde can be achieved through several synthetic routes. One common method involves the formylation of a suitable precursor, such as 2,5-dimethylbenzaldehyde, using a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale formylation reactions using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Concentrated sulfuric acid (H2SO4) for nitration, bromine (Br2) for bromination, and chlorosulfonic acid (ClSO3H) for sulfonation.
Major Products Formed
Oxidation: 4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]benzoic acid.
Reduction: 4-[4-(4-hydroxyphenyl)-2,5-dimethylphenyl]benzyl alcohol.
Substitution: 4-[4-(4-nitrophenyl)-2,5-dimethylphenyl]benzaldehyde (nitration product).
Scientific Research Applications
4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe or labeling agent in biological studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4-(4-Formylphenoxy)benzaldehyde: Similar in structure but with an ether linkage between the benzene rings.
4-(4-Formylphenyl)phenylboronic acid: Contains a boronic acid group instead of methyl groups.
4-(4-Formylphenyl)-2,5-dimethylbenzene: Lacks the additional benzaldehyde group.
Uniqueness
4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde is unique due to the presence of two formyl groups and two methyl groups on the aromatic ring, which confer distinct chemical reactivity and physical properties. This structural arrangement allows for versatile functionalization and the formation of complex molecular architectures, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-[4-(4-formylphenyl)-2,5-dimethylphenyl]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2/c1-15-11-22(20-9-5-18(14-24)6-10-20)16(2)12-21(15)19-7-3-17(13-23)4-8-19/h3-14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPAUSVUQTYXKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC=C(C=C2)C=O)C)C3=CC=C(C=C3)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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